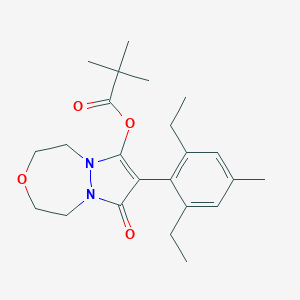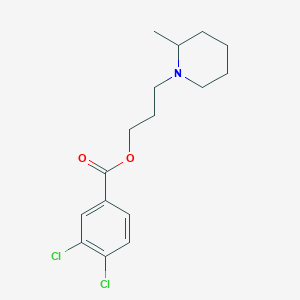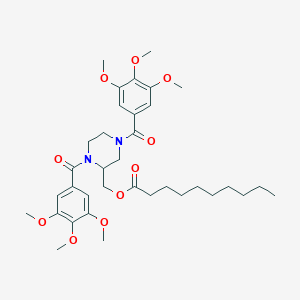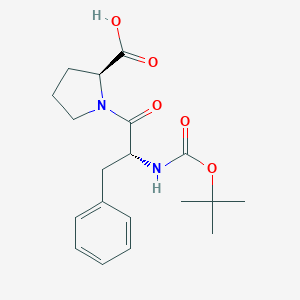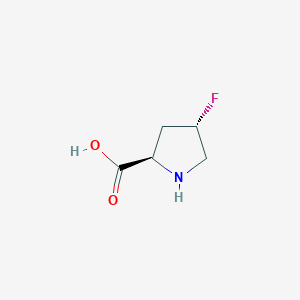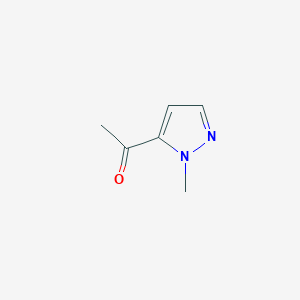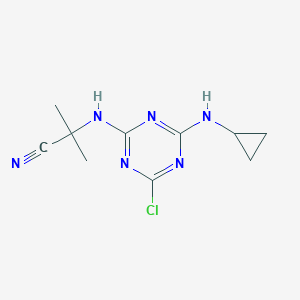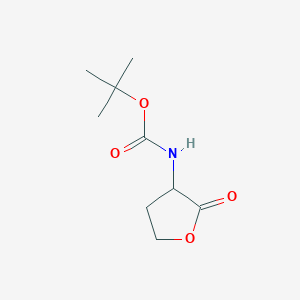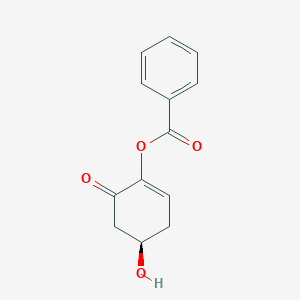
3,2-O-Benzoyl-5-hydroxycyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,2-O-Benzoyl-5-hydroxycyclohexanone, also known as BHCH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of cyclohexanones and is synthesized through a multistep process. BHCH has been studied for its mechanism of action and biochemical effects, which have shown promising results in various scientific applications.
Aplicaciones Científicas De Investigación
3,2-O-Benzoyl-5-hydroxycyclohexanone has been studied for its potential applications in various scientific fields. One of the major applications of 3,2-O-Benzoyl-5-hydroxycyclohexanone is in the field of organic synthesis. 3,2-O-Benzoyl-5-hydroxycyclohexanone has been used as a building block in the synthesis of various natural products and pharmaceuticals. 3,2-O-Benzoyl-5-hydroxycyclohexanone has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of 3,2-O-Benzoyl-5-hydroxycyclohexanone is not fully understood, but it is believed to be due to its ability to form hydrogen bonds with other molecules. 3,2-O-Benzoyl-5-hydroxycyclohexanone has been shown to form hydrogen bonds with various functional groups, including carboxylic acids, amines, and alcohols. This ability to form hydrogen bonds allows 3,2-O-Benzoyl-5-hydroxycyclohexanone to act as a catalyst in various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
3,2-O-Benzoyl-5-hydroxycyclohexanone has been shown to have various biochemical and physiological effects. 3,2-O-Benzoyl-5-hydroxycyclohexanone has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. 3,2-O-Benzoyl-5-hydroxycyclohexanone has also been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3,2-O-Benzoyl-5-hydroxycyclohexanone is its ability to form hydrogen bonds with other molecules, which makes it a versatile compound for use in various chemical reactions. However, one of the limitations of 3,2-O-Benzoyl-5-hydroxycyclohexanone is its high cost and the complex synthesis process required to produce it.
Direcciones Futuras
There are several future directions for research on 3,2-O-Benzoyl-5-hydroxycyclohexanone. One potential direction is to further study its mechanism of action and the specific functional groups with which it can form hydrogen bonds. Another potential direction is to study the potential use of 3,2-O-Benzoyl-5-hydroxycyclohexanone in drug discovery and development. Additionally, further research is needed to explore the potential use of 3,2-O-Benzoyl-5-hydroxycyclohexanone in the treatment of various diseases, including cancer and inflammatory diseases.
In conclusion, 3,2-O-Benzoyl-5-hydroxycyclohexanone is a chemical compound that has shown promising results in various scientific applications. Its ability to form hydrogen bonds with other molecules makes it a versatile compound for use in various chemical reactions. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery and development.
Métodos De Síntesis
3,2-O-Benzoyl-5-hydroxycyclohexanone is synthesized through a multistep process, starting with the reaction of cyclohexanone with benzoyl chloride in the presence of a catalyst. This reaction yields benzoylcyclohexanone, which is then treated with sodium hydroxide to form benzoylcyclohexanol. Finally, the benzoylcyclohexanol is oxidized using sodium hypochlorite to yield 3,2-O-Benzoyl-5-hydroxycyclohexanone.
Propiedades
Número CAS |
133683-50-8 |
|---|---|
Nombre del producto |
3,2-O-Benzoyl-5-hydroxycyclohexanone |
Fórmula molecular |
C13H12O4 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
[(4R)-4-hydroxy-6-oxocyclohexen-1-yl] benzoate |
InChI |
InChI=1S/C13H12O4/c14-10-6-7-12(11(15)8-10)17-13(16)9-4-2-1-3-5-9/h1-5,7,10,14H,6,8H2/t10-/m1/s1 |
Clave InChI |
RQVSANHJWDIJET-SNVBAGLBSA-N |
SMILES isomérico |
C1C=C(C(=O)C[C@@H]1O)OC(=O)C2=CC=CC=C2 |
SMILES |
C1C=C(C(=O)CC1O)OC(=O)C2=CC=CC=C2 |
SMILES canónico |
C1C=C(C(=O)CC1O)OC(=O)C2=CC=CC=C2 |
Sinónimos |
3,2-O-benzoyl-5-hydroxycyclohexanone MI 619 MI-619 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



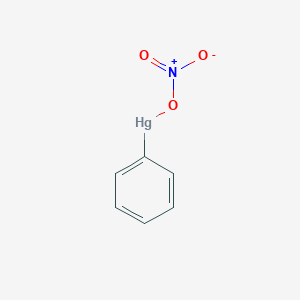
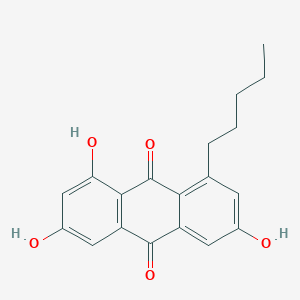
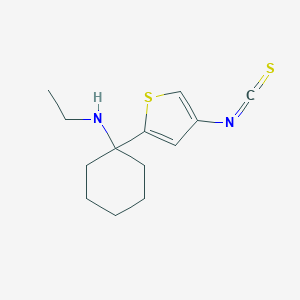
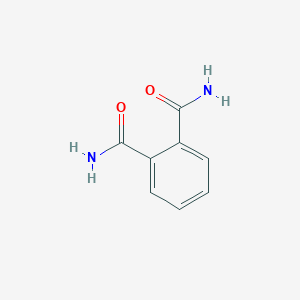
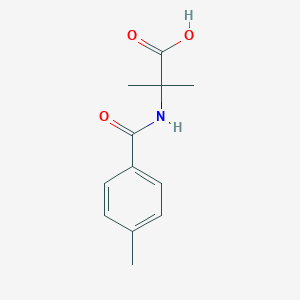
![(3As,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B166645.png)
